REACTION_SMILES
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[CH3:21][OH:22].[NH2:1][C:2]1=[N:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[C:10]([OH:14])([c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[C:11]1([CH3:12])[CH3:13].[Na+:24].[OH-:23]>>[C:2]1(=[O:22])[NH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[C:10]([OH:14])([c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[C:11]1([CH3:12])[CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CC1(C)C(N)=Nc2ccccc2C1(O)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)C(N)=Nc2ccccc2C1(O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC1(C)C(=O)Nc2ccccc2C1(O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |